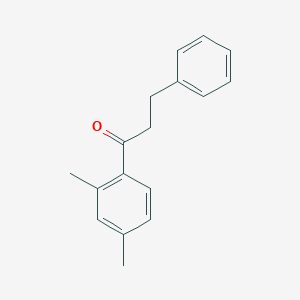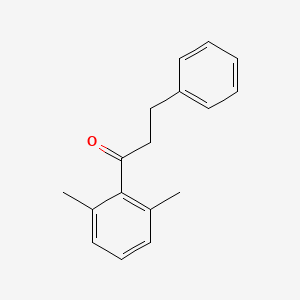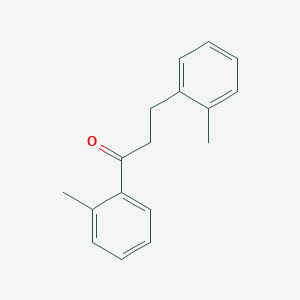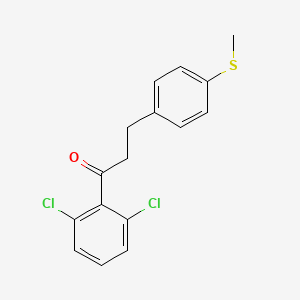
2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2’,6’-Dichloro-3-(4-thiomethylphenyl)propiophenone” is a chemical compound with the CAS Number: 898781-85-6 . It has a molecular weight of 325.26 . The IUPAC name for this compound is 1-(2,6-dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone .
Molecular Structure Analysis
The InChI code for “2’,6’-Dichloro-3-(4-thiomethylphenyl)propiophenone” is 1S/C16H14Cl2OS/c1-20-12-8-5-11(6-9-12)7-10-15(19)16-13(17)3-2-4-14(16)18/h2-6,8-9H,7,10H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis Techniques and Applications : Research has shown efficient methods for the synthesis of propiophenones, including 2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone. These methods are significant in the field of organic chemistry and pharmaceuticals, offering pathways to create complex molecules that can be used in drug development and other applications (Joshi, Sharma, & Sinha, 2005).
Copolymer Synthesis : Another study discusses the synthesis of novel copolymers using ring-disubstituted ethylenes, which could include derivatives of propiophenones like this compound. These materials have potential applications in material science, particularly in developing new polymers with unique properties (Kim et al., 1999).
Photochemical Properties : The photochemistry of substituted propiophenones, including compounds similar to this compound, has been explored in research. Understanding the photochemical behavior of these compounds is crucial for their potential application in photodynamic therapy and the development of photoactive materials (Sonawane, Bellur, & Nazeruddin, 1995).
Electrochemical Applications : Studies on the electrochemical properties of certain compounds, which could be structurally related to this compound, have been conducted. These findings are relevant in the context of electrochemical sensors, energy storage, and conversion technologies (Schneider et al., 2009).
Organic Synthesis and Catalysis : There is research focusing on the use of propiophenones in catalytic processes, which could include derivatives like this compound. These studies are important for the field of organic synthesis, where such compounds can act as intermediates or catalysts in various chemical reactions (Ueno, Shimizu, & Kuwano, 2009).
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-20-12-8-5-11(6-9-12)7-10-15(19)16-13(17)3-2-4-14(16)18/h2-6,8-9H,7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBWNKHZSZBPIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644405 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898781-85-6 |
Source


|
| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


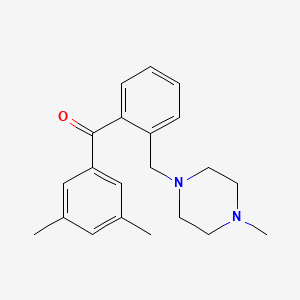

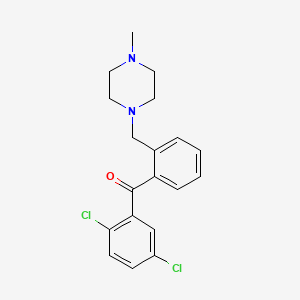
![Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1360483.png)



